REACTION_SMILES
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[CH3:25][CH2:26][O:27][C:28]([CH3:29])=[O:30].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:14]([F:15])([F:16])[F:17])[c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1.[OH2:18].[OH2:19].[Sn:20]([Cl:21])([Cl:22])([Cl:23])[Cl:24]>>[NH2:1][c:4]1[cH:5][c:6]([C:14]([F:15])([F:16])[F:17])[c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc([N+](=O)[O-])cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Cl[Sn](Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn](Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(N)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |